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Compound of Interest

Compound Name: 4-(Methylamino)-3-nitrophenol

Cat. No.: B185000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic
compound 4-(Methylamino)-3-nitrophenol. Due to the limited availability of public domain
experimental spectra for this specific molecule, this document presents predicted Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established
chemical principles. It also includes standardized experimental protocols for obtaining such
data.

Chemical Structure and Properties

IUPAC Name: 4-(methylamino)-3-nitrophenol Molecular Formula: C7HsN20s[1] Molecular
Weight: 168.15 g/mol [1] CAS Number: 14703-88-9[1]

Below is a diagram illustrating the general workflow for the spectroscopic characterization of a
chemical compound like 4-(Methylamino)-3-nitrophenol.
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General Workflow for Spectroscopic Characterization

Compound Synthesis & Purification

Synthesize 4-(Methylamino)-3-nitrophenol

'

Purify Compound (e.g., Chromatography, Recrystallization)

Sample Preparation Sample Preparation

Svpectroscopic Analysis

NMR Spectroscopy (*H, 13C) FTIR Spectroscopy

Data Processing & Interpretation

Process NMR Data (FID -> Spectrum) Process IR Data (Interferogram -> Spectrum)
Interpret NMR Spectra (Chemical Shifts, Coupling) Interpret IR Spectrum (Functional Group Analysis)

Structure Elucidation & Confirmation

Click to download full resolution via product page
Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, and IR spectroscopic data for
4-(Methylamino)-3-nitrophenol. These predictions are based on the analysis of its chemical
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structure and comparison with similar compounds.

Predicted 'H NMR Data

Chemical Shift (3)

Multiplicity Integration Assignment
(ppm)
~8.0 d 1H Ar-H ortho to NO2z
~7.0 d 1H Ar-H meta to NO2z
~6.8 dd 1H Ar-H ortho to OH
~5.0-6.0 brs 1H -OH
~4.0-5.0 brs 1H -NH
~3.0 S 3H -CHs
Solvent: DMSO-ds
Predicted **C NMR Data
Chemical Shift (8) (ppm) Assignment
~155 Ar-C-OH
~145 Ar-C-NH
~140 Ar-C-NO2
~125 Ar-CH
~115 Ar-CH
~110 Ar-CH
~30 -CHs
Solvent: DMSO-ds
Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment

3500-3300 Broad O-H stretch

3400-3300 Medium N-H stretch

3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1600-1580 Strong N-O asymmetric stretch (NO2)
1520-1475 Strong Aromatic C=C stretch
1360-1340 Strong N-O symmetric stretch (NO2)
1300-1200 Strong C-N stretch

1250-1150 Strong C-O stretch (phenol)

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra. Specific

parameters may need to be optimized for the instrument used and the sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials and Equipment:

4-(Methylamino)-3-nitrophenol sample

Deuterated solvent (e.g., DMSO-ds)

NMR tubes

NMR spectrometer (e.g., 400 MHz)

Procedure:
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e Sample Preparation: Dissolve approximately 5-10 mg of the 4-(Methylamino)-3-nitrophenol
sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) directly in an NMR
tube.

e Instrumentation Setup:

[e]

Insert the NMR tube into the spectrometer.

o

Lock onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

[¢]

Tune the probe for the desired nuclei (*H and 3C).

e 'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set appropriate parameters for spectral width, acquisition time, and relaxation delay.

o Typically, 16-64 scans are sufficient.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o A higher number of scans will be required due to the lower natural abundance of 13C.

» Data Processing:

[e]

Apply Fourier transformation to the raw data (Free Induction Decay).

o

Phase correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

o

Integrate the peaks in the *H spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials and Equipment:

¢ 4-(Methylamino)-3-nitrophenol sample

e Potassium bromide (KBr) (for solid samples)

e FTIR spectrometer

Procedure (KBr Pellet Method):[1]

e Sample Preparation:

o Grind a small amount (1-2 mg) of the 4-(Methylamino)-3-nitrophenol sample with
approximately 100-200 mg of dry KBr powder using a mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
e Background Spectrum:

o Place the empty sample holder in the FTIR spectrometer and record a background
spectrum. This will be subtracted from the sample spectrum to remove contributions from
atmospheric CO2 and water vapor.

e Sample Spectrum Acquisition:

o Place the KBr pellet containing the sample in the spectrometer.

o Acquire the IR spectrum, typically in the range of 4000-400 cm™2.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically subtract the background spectrum.
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o Identify and label the major absorption peaks in the spectrum.

Below is a diagram illustrating the logical relationship of the spectroscopic data to the chemical
structure of 4-(Methylamino)-3-nitrophenol.

Spectroscopic Data Correlation to Chemical Structure

4-(Methylamino)-3-nitrophenol

correlates to correlates to correlates to
NMR %ata ¢ ¢ IR Data
1H Chemical Shifts & Coupling 13C Chemical Shifts Vibrational Frequencies (stretching, bending)
Structural Connectivity Molecular Skeleton Presence of OH, NH, NO2, CHs

Click to download full resolution via product page

Caption: Correlation of spectroscopic data to the structure of 4-(Methylamino)-3-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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